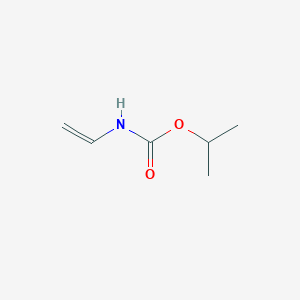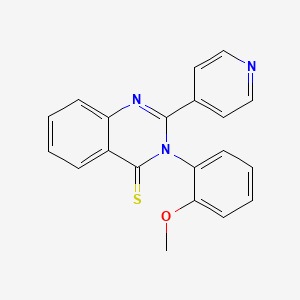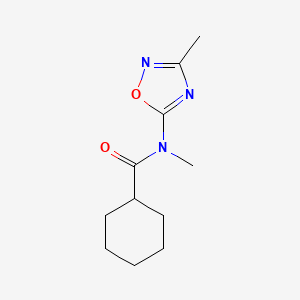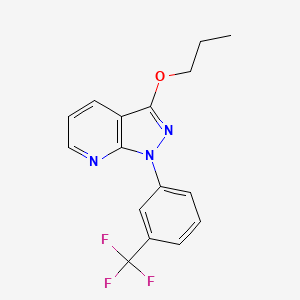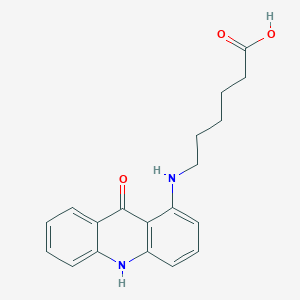
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid is a compound with a molecular formula of C19H20N2O3 and a molecular weight of 324.37 g/mol . This compound is part of the acridine family, which is known for its diverse biological and photochemical properties . Acridine derivatives have been extensively studied for their potential therapeutic applications, including cancer treatment, Alzheimer’s disease, and bacterial and protozoal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid typically involves the reaction of 9-oxo-9,10-dihydroacridine with hexanoic acid derivatives. One common method involves the use of triethylamine and ethylchloroformate as reagents . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods. For example, 6-oxohexanoic acid can be produced from 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 . This method offers a high yield and is considered more environmentally friendly compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine core.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce a range of functionalized acridine compounds.
Applications De Recherche Scientifique
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating cancer, Alzheimer’s disease, and infections.
Industry: Utilized in the development of materials with specific photochemical properties.
Mécanisme D'action
The mechanism of action of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid primarily involves DNA intercalation . This process can disrupt the normal function of DNA and related enzymes, leading to various biological effects. The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-aminohexanoic acid: An ε-amino acid used to control postoperative bleeding and treat overdose effects of thrombolytic agents.
9-oxo-9,10-dihydroacridine: A precursor in the synthesis of various acridine derivatives.
Uniqueness
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid is unique due to its specific combination of the acridine core and hexanoic acid moiety. This structure allows it to exhibit a range of biological and photochemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
141523-41-3 |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
6-[(9-oxo-10H-acridin-1-yl)amino]hexanoic acid |
InChI |
InChI=1S/C19H20N2O3/c22-17(23)11-2-1-5-12-20-15-9-6-10-16-18(15)19(24)13-7-3-4-8-14(13)21-16/h3-4,6-10,20H,1-2,5,11-12H2,(H,21,24)(H,22,23) |
Clé InChI |
DDMRNSZDACFESM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



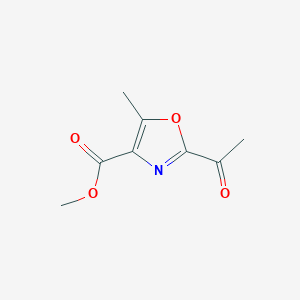
![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)
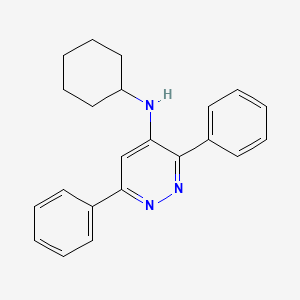
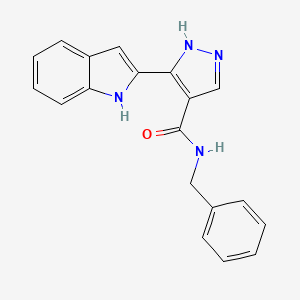
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)
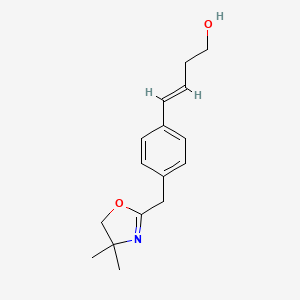
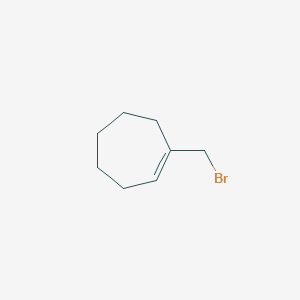

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
